molecular formula C18H14O2 B14186485 3-(2-Methoxynaphthalen-1-yl)benzaldehyde CAS No. 922511-78-2

3-(2-Methoxynaphthalen-1-yl)benzaldehyde

Cat. No.: B14186485
CAS No.: 922511-78-2
M. Wt: 262.3 g/mol
InChI Key: WHELUKOJCWYCQN-UHFFFAOYSA-N
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Description

3-(2-Methoxynaphthalen-1-yl)benzaldehyde is an organic compound with the molecular formula C18H14O2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a 2-methoxynaphthalene group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxynaphthalen-1-yl)benzaldehyde typically involves the condensation of 2-methoxynaphthalene with benzaldehyde under specific conditions. One common method involves the use of a base such as sodium hydroxide or potassium hydroxide in an alcohol solvent like ethanol. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxynaphthalen-1-yl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(2-Methoxynaphthalen-1-yl)benzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It has been studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other materials

Mechanism of Action

The mechanism of action of 3-(2-Methoxynaphthalen-1-yl)benzaldehyde involves its interaction with specific molecular targets. For example, its antibacterial activity may be due to its ability to inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. The exact pathways and molecular targets can vary depending on the specific application and the organism or system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxynaphthalen-1-yl)benzaldehyde
  • 3-(2-Hydroxynaphthalen-1-yl)benzaldehyde
  • 3-(2-Methoxynaphthalen-1-yl)benzoic acid

Uniqueness

3-(2-Methoxynaphthalen-1-yl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

922511-78-2

Molecular Formula

C18H14O2

Molecular Weight

262.3 g/mol

IUPAC Name

3-(2-methoxynaphthalen-1-yl)benzaldehyde

InChI

InChI=1S/C18H14O2/c1-20-17-10-9-14-6-2-3-8-16(14)18(17)15-7-4-5-13(11-15)12-19/h2-12H,1H3

InChI Key

WHELUKOJCWYCQN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C3=CC=CC(=C3)C=O

Origin of Product

United States

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